molecular formula C12H9NO4 B2855266 5-(2-Methyl-3-nitrophenyl)-2-furaldehyde CAS No. 725276-90-4

5-(2-Methyl-3-nitrophenyl)-2-furaldehyde

Cat. No.: B2855266
CAS No.: 725276-90-4
M. Wt: 231.207
InChI Key: HKGSNDUGWLEBCO-UHFFFAOYSA-N
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Description

5-(2-Methyl-3-nitrophenyl)-2-furaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2-methyl-3-nitrophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-3-nitrophenyl)-2-furaldehyde typically involves the reaction of 2-methyl-3-nitrobenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base catalyst such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is carried out at elevated temperatures, usually around 60-80°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-3-nitrophenyl)-2-furaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-(2-Methyl-3-nitrophenyl)-2-furancarboxylic acid.

    Reduction: 5-(2-Methyl-3-aminophenyl)-2-furaldehyde.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(2-Methyl-3-nitrophenyl)-2-furaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(2-Methyl-3-nitrophenyl)-2-furaldehyde involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-nitrophenol
  • 2-Methyl-3-nitrobenzaldehyde
  • 5-Methyl-2-furaldehyde

Comparison

Compared to similar compounds, 5-(2-Methyl-3-nitrophenyl)-2-furaldehyde is unique due to the presence of both a nitro group and a furan ring, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-(2-methyl-3-nitrophenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-8-10(3-2-4-11(8)13(15)16)12-6-5-9(7-14)17-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGSNDUGWLEBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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